2,4-Dimethoxyphenethylamine
Overview
Description
2,4-Dimethoxyphenethylamine is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
2,4-Dimethoxyphenethylamine, also known as 2C-B, primarily targets the 5-hydroxytryptamine receptor 2C (5-HT2C) and the 5-hydroxytryptamine receptor 2A (5-HT2A) . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep .
Mode of Action
2C-B acts as a partial agonist at the 5-HT2C and 5-HT2A receptors This activation can lead to changes in the transmission of serotonin signals, which can alter various physiological and psychological processes .
Biochemical Pathways
The primary metabolic pathways of 2C-B involve oxidative deamination and demethylation . Oxidative deamination results in the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). Further metabolism of BDMPE and BDMPAA may occur by demethylation .
Pharmacokinetics
It is known that the onset of action is approximately20-40 minutes when taken orally, and the elimination half-life is 2.48 ± 3.20 hours . The duration of action is 4-12 hours depending on the route of administration .
Result of Action
The activation of the 5-HT2C and 5-HT2A receptors by 2C-B leads to an increase in dopamine but a decrease in 3,4-dihydroxyphenylacetic acid (DOPAC) in the nucleus accumbens . This can result in various effects, including changes in mood, perception, and behavior .
Action Environment
The effects of 2C-B can be influenced by various environmental factors. For instance, using 2C-B in a calm, quiet, and relaxed environment could lead to a pleasant experience, while being in a noisy, crowded place may result in a less enjoyable or even distressing experience . The substance is generally consumed orally or nasally, and the dosage range is listed as 12–24 mg .
Biochemical Analysis
Biochemical Properties
2,4-Dimethoxyphenethylamine, like other phenethylamines, is believed to interact with various enzymes, proteins, and other biomolecules. The specific interactions of this compound have not been thoroughly studied .
Cellular Effects
Related phenethylamines are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been thoroughly studied .
Metabolic Pathways
It is likely that it interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)10(7-9)13-2/h3-4,7H,5-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTQAPOROITHCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329129 | |
Record name | 2,4-DIMETHOXYPHENETHYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15806-29-8 | |
Record name | 2,4-DIMETHOXYPHENETHYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-dimethoxyphenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper "Photocyclization of N-Chloroacetyl-2-methoxy- and 2,4-dimethoxyphenethylamines to 4-Azabicyclo[5.3.1]undeca-9-ene-3,8-diones"?
A1: The research demonstrates the successful photocyclization of N-chloroacetyl-2,4-dimethoxyphenethylamine to form a specific bicyclic compound, 4-Azabicyclo[5.3.1]undeca-9-ene-3,8-dione, using UV irradiation. [] This highlights the potential of using photochemical reactions to synthesize complex molecular structures from relatively simple starting materials like 2,4-dimethoxyphenethylamine derivatives.
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